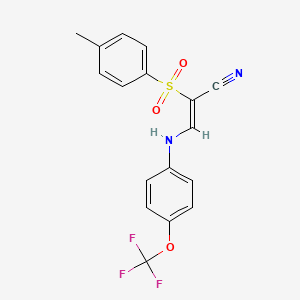

![molecular formula C19H18N2OS B2489368 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide CAS No. 317854-00-5](/img/structure/B2489368.png)

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide, also known as BITC, is a natural compound found in cruciferous vegetables such as broccoli, cauliflower, and watercress. It has been shown to have various health benefits and is currently being studied for its potential use in scientific research.

Aplicaciones Científicas De Investigación

Biochemical Evaluation and Enzyme Inhibition

The compound and its analogs have been explored for their biochemical properties, particularly as enzyme inhibitors. Röver et al. (1997) described the synthesis and characterization of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway. High-affinity inhibition of this enzyme suggests potential for detailed pathophysiological investigation after neuronal injury (Röver et al., 1997).

Antidepressant Activity

A series of derivatives were synthesized and evaluated for their antidepressant activity. Mathew et al. (2014) discovered that certain derivatives exhibited significant antidepressant effects without influencing baseline locomotion, providing insights into the potential therapeutic use of these compounds as antidepressants (Mathew et al., 2014).

Anticonvulsant and Neuroprotective Effects

Derivatives of the compound were synthesized and assessed for their anticonvulsant and neuroprotective effects. Hassan et al. (2012) reported that certain N-(substituted benzothiazol-2-yl)amide derivatives demonstrated promising anticonvulsant properties and neuroprotective effects, suggesting potential in the development of safer and effective anticonvulsants with neuroprotective properties (Hassan et al., 2012).

Metabolism and Toxicity Studies

Studies have also focused on the metabolism and potential toxic effects of related compounds. Oliveira et al. (2020) evaluated the acute oral toxicity of a thiazole derivative in Syrian hamsters, providing valuable information on liver and kidney biochemical parameters and histopathological analysis. This research underscores the importance of understanding the toxicological profile of such compounds, especially when considering potential therapeutic applications (Oliveira et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)isobutyramide, also known as N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-methylpropanamide, is tyrosinase , the rate-limiting enzyme of melanin production . Tyrosinase plays a crucial role in the melanin biosynthesis pathway, which is responsible for the pigmentation of the skin, hair, and eyes.

Mode of Action

This compound acts as a potent inhibitor of human tyrosinase . It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of tyrosine to melanin. This inhibition results in a decrease in melanin production, leading to a lightening effect on the skin .

Biochemical Pathways

The compound affects the melanin biosynthesis pathway. By inhibiting tyrosinase, it prevents the conversion of tyrosine to DOPAquinone, a key step in melanin production . This results in a decrease in melanin levels, affecting the pigmentation of the skin, hair, and eyes.

Result of Action

The primary molecular effect of the compound’s action is the inhibition of tyrosinase, leading to a decrease in melanin production . On a cellular level, this results in a reduction of pigmentation in melanocyte cells. Clinically, this can lead to a visible reduction in hyperpigmentation, such as age spots .

Propiedades

IUPAC Name |

2-methyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c1-13(2)18(22)21-19-20-17(12-23-19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUFCUUGCUDRRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2489290.png)

![3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2489301.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2489302.png)

![N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2489307.png)